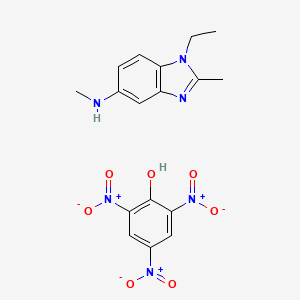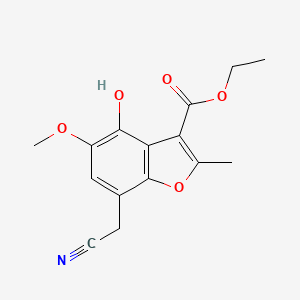
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide, also known as HMBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. HMBI belongs to the class of hydrazones and is synthesized through a simple and efficient method. In
Mecanismo De Acción
The mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide exerts its antimicrobial activity by inhibiting the biosynthesis of mycolic acid in the cell wall of mycobacteria. Mycolic acid is an essential component of the cell wall of mycobacteria and is required for their survival. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide may also inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent. Moreover, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been reported to exhibit antiviral activity against several viruses, including HIV and hepatitis B virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent antimicrobial, antitumor, anti-inflammatory, and antiviral activities. However, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has some limitations as well. It is insoluble in water, which limits its use in aqueous systems. Moreover, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide can be toxic at high concentrations, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide. One of the potential applications of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide is in the development of novel drugs for the treatment of tuberculosis. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been shown to possess potent antimycobacterial activity and may be used as a lead compound for the development of new drugs. Moreover, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide may have potential applications in the treatment of viral infections such as HIV and hepatitis B virus. Further research is needed to explore the mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide, or N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide can be synthesized through a simple and efficient method and exhibits potent antimicrobial, antitumor, anti-inflammatory, and antiviral activities. Further research is needed to explore the full potential of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide in the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction of isonicotinohydrazide with 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid and under reflux conditions. The resulting product is then purified through recrystallization to obtain N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide in a high yield.
Aplicaciones Científicas De Investigación
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to possess antimicrobial, antitumor, anti-inflammatory, and antiviral activities. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)isonicotinohydrazide has been used in the development of novel drugs for the treatment of various diseases such as tuberculosis, cancer, and viral infections.
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-13-11(19)3-2-10(12(13)18(21)22)8-16-17-14(20)9-4-6-15-7-5-9/h2-8,19H,1H3,(H,17,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPPYZNENKJGF-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)


![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)

![(4-chlorophenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6122908.png)